
1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 933737-38-3) is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a pyridin-4-yl group and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The carboxylic acid moiety undergoes typical derivatization reactions, enabling the synthesis of functionalized pyrazole derivatives.
Esterification
Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:
This reaction is critical for enhancing solubility or enabling further nucleophilic substitutions .
Amide Formation
The acid reacts with amines or hydrazines to form amides. For instance, treatment with 2,3-diaminopyridine produces pyrazole-3-carboxamide derivatives (69% yield) . Acid chlorides (generated via thionyl chloride) are intermediates for nucleophilic acyl substitution .
Pyrazole Ring Reactivity
The pyrazole core participates in electrophilic substitution and cyclization reactions.
Electrophilic Substitution
Halogenation at the pyrazole ring occurs under mild conditions. Chlorination with Cl₂/FeCl₃ introduces halogens at positions 4 or 5, depending on directing effects of substituents .
Ring Expansion
Heating with hydrazine derivatives induces ring expansion. For example, reaction with 2-hydrazinopyridine forms imidazo[4,5-b]pyridine derivatives (49% yield) .
Pyridine Substituent Reactions
The pyridin-4-yl group directs electrophilic attacks and participates in coordination chemistry.
Coordination Complexes
The nitrogen atoms in pyridine and pyrazole act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for catalytic applications .
Decarboxylation and Thermal Degradation
At elevated temperatures (>200°C), decarboxylation produces 1-(pyridin-4-yl)-1H-pyrazole, releasing CO₂. This reaction is facilitated by acidic or basic conditions .
Oxidation
The pyrazole ring resists oxidation, but the pyridine moiety can be oxidized to N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties.
Heterocyclic Condensation Reactions
The compound serves as a precursor in multicomponent reactions. For example:
-
Friedel-Crafts alkylation : Reacts with activated aromatics (e.g., anisole) to form fused heterocycles .
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Knoevenagel condensation : Forms α,β-unsaturated derivatives with aldehydes, useful in agrochemical synthesis .
Key Mechanistic Insights
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Amidation Mechanism : The acid chloride intermediate undergoes nucleophilic attack by amines, with charge redistribution at the carbonyl carbon (confirmed by AM1 calculations) .
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Ring Expansion Pathway : Coordination of pyridine nitrogen to electrophiles (e.g., POCl₃) activates the pyrazole ring for cyclization .
Scientific Research Applications
Scientific Research Applications
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid and its derivatives are used in diverse scientific fields:
- Chemistry The compound serves as a building block in synthesizing complex heterocyclic compounds.
- Biology It is explored for potential antimicrobial and anticancer properties due to its interactions with biological targets.
- Medicine Researches explore its potential in drug development, particularly for targeting specific enzymes or receptors.
- Industry It is utilized to develop novel materials with unique electronic or optical properties.
This compound has demonstrated diverse biological activities, making it valuable in medicinal chemistry.
Anticancer Activity Research indicates that compounds containing a pyrazole scaffold possess anticancer properties and can inhibit the proliferation of various cancer cell lines.
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 10.5 |
Breast Cancer | MDA-MB-231 | 8.7 |
Colorectal Cancer | HCT116 | 12.3 |
Prostate Cancer | LNCaP | 9.8 |
These results suggest its potential in developing therapeutic agents for multiple cancer types.
Antimicrobial Activity The compound has demonstrated antimicrobial properties against various pathogens in in vitro studies.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest its potential as a template for developing new antimicrobial agents.
Anti-inflammatory Effects This compound has also shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases.
Use in Synthesis
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 1
- Pyridin-4-yl vs. Aryl Groups: 1-(4-Fluorophenyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (11i): Substitution with 4-fluorophenyl and 2,6-dimethoxyphenyl groups introduces strong electron-withdrawing (F) and electron-donating (OCH₃) effects. This dual substitution enhances solubility in polar solvents compared to the pyridin-4-yl analogue . 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid: Positional isomerism (pyridin-3-yl vs. The pyridin-4-yl group allows for linear π-stacking interactions, whereas pyridin-3-yl may engage in edge-to-face interactions .
Substituent Variations at Position 5
- This contrasts with the unsubstituted position 5 in the parent compound .
- 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic Acid : A methyl group at position 5 and a pyridin-4-ylmethyl group at position 1 create a more rigid structure. The methyl group may reduce rotational freedom, affecting conformational stability .
Carboxylic Acid Derivatives
- Methyl Ester Derivatives : Hydrolysis of methyl esters (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) to carboxylic acids is a common synthetic step. The pyridin-4-yl analogue’s ester-to-acid conversion likely follows similar conditions (e.g., NaOH/THF-MeOH) but may exhibit faster kinetics due to the pyridine ring’s electron-withdrawing effects .
- Amide Derivatives : 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide demonstrates how replacing the carboxylic acid with an amide group alters bioactivity. The parent carboxylic acid may serve as a precursor for prodrugs or covalent inhibitors .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Analogues
Biological Activity
1-(Pyridin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical properties. Its molecular formula is with a CAS number of 911463-81-5. The presence of nitrogen in both rings allows for various interactions with biological targets, making it a versatile building block in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This interaction can lead to various downstream effects, influencing cellular signaling pathways and biological responses .
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Lung Cancer | A549 | 10.5 |
Breast Cancer | MDA-MB-231 | 8.7 |
Colorectal Cancer | HCT116 | 12.3 |
Prostate Cancer | LNCaP | 9.8 |
These results suggest potential for development into therapeutic agents targeting multiple cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings indicate that the compound could serve as a template for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that the compound significantly reduced inflammation compared to control groups, suggesting its potential application in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound, highlighting its versatility:
- Synthesis of Derivatives : A series of derivatives were synthesized to enhance bioactivity. For instance, modifications at the carboxylic acid position improved solubility and potency against cancer cell lines.
- Molecular Modeling Studies : Computational studies have been conducted to predict binding affinities with specific targets like protein kinases involved in cancer progression.
- In Vivo Studies : Animal models have validated the in vitro findings, demonstrating significant tumor reduction in xenograft models when treated with the compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, and what are their key reaction conditions?
Methodological Answer: The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate undergoes hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the carboxylic acid derivative . Alternative routes include direct cyclization of pyridine-substituted pyrazole intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Key parameters include:
- Temperature: 60–80°C for hydrolysis.
- Catalyst: Base (e.g., NaOH) for ester cleavage.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For pyrazole-carboxylic acid derivatives, crystals are grown via slow evaporation of a solvent (e.g., methanol or DMSO). The structure is stabilized by:
- Hydrogen bonds: Between the carboxylic acid (–COOH) and pyridine/pyrazole nitrogen atoms (N–H⋯O, O–H⋯N) .
- π-π stacking: Between aromatic pyridine and pyrazole rings (distance: ~3.5 Å).
- Van der Waals interactions: Contributing to packing efficiency.
Key Data from Analogous Structures:
Interaction Type | Distance (Å) | Angle (°) | Reference |
---|---|---|---|
N–H⋯O (carboxylic acid) | 2.65 | 165 | |
O–H⋯N (pyridine) | 2.78 | 158 |
Advanced Research Questions
Q. What challenges arise in optimizing the reaction yield during scale-up synthesis, and how are they addressed?
Methodological Answer: Scale-up introduces challenges such as:
- Byproduct formation: Due to prolonged heating or incomplete ester hydrolysis. Mitigated by stepwise temperature control and real-time HPLC monitoring .
- Solubility issues: Carboxylic acid derivatives often precipitate prematurely. Use of co-solvents (e.g., THF:water mixtures) improves homogeneity .
- Catalyst efficiency: Homogeneous catalysts (e.g., DMAP) enhance reaction rates but require careful removal during purification.
Optimization Strategies:
- Design of Experiments (DoE): To identify critical parameters (e.g., pH, solvent ratio).
- Flow chemistry: For continuous hydrolysis, reducing reaction time by 30% .
Q. How do computational methods predict the binding affinity of this compound with kinase targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study interactions with kinase ATP-binding pockets. Steps include:
Protein preparation: Retrieve kinase structure (e.g., PDB ID 1ATP) and remove water molecules.
Ligand preparation: Optimize protonation states of the carboxylic acid and pyridine groups at physiological pH .
Docking: Grid box centered on the ATP-binding site; scoring functions (e.g., Gibbs free energy) rank binding poses.
MD simulations (100 ns): Assess stability of ligand-protein complexes using RMSD and hydrogen bond analysis.
Key Findings from Analogous Studies:
- Pyrazole-carboxylic acids show strong hydrogen bonding with conserved kinase residues (e.g., Glu91 in PKA) .
- Trifluoromethyl groups enhance hydrophobic interactions but may reduce solubility .
Q. What contradictions exist in reported physicochemical properties, and how are they resolved experimentally?
Methodological Answer: Discrepancies in solubility and stability data are common due to varying measurement conditions. For example:
- Solubility in water: Ranges from "insoluble" to "slightly soluble" depending on pH (e.g., higher solubility at pH >7 due to deprotonation) .
- Thermal stability: Decomposition temperatures vary by 10–15°C across studies, likely due to impurities.
Resolution Methods:
- Standardized protocols: USP/Ph. Eur. guidelines for solubility testing.
- DSC/TGA analysis: To determine exact melting/decomposition points .
Q. How is the compound’s bioactivity assessed in pharmacological studies, and what are key pitfalls in assay design?
Methodological Answer:
- In vitro assays:
- Kinase inhibition: ADP-Glo™ assay for IC50 determination.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa).
- Pitfalls:
Properties
IUPAC Name |
1-pyridin-4-ylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIEMRCIPUTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911463-81-5 | |
Record name | 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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